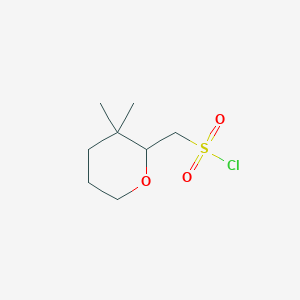

(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

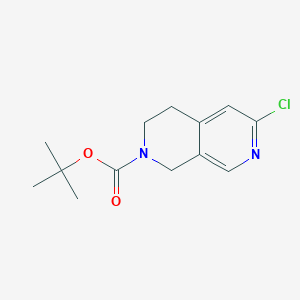

“(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2169104-03-2. It has a molecular weight of 226.72 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is1S/C8H15ClO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is a powder that is stored at 4 degrees Celsius . Its molecular formula is C8H15ClO3S and it has a molecular weight of 226.72 .Applications De Recherche Scientifique

Sulfenyletherification of Unsaturated Alcohols

A facile method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride has been described, where methanesulfenyl chloride is generated and supposed to be the compound responsible for this reaction. The formation pathway of methanesulfenyl chloride is discussed based on the formation of cyclic acetals (Gao et al., 2018).

Electrochemical Properties in Ionic Liquids

The electrochemical properties of vanadium pentoxide films prepared by the sol–gel route were studied in methanesulfonyl chloride (MSC)-AlCl3 ionic liquid. As a potential cathode, sodium is reversibly intercalated into the V2O5 film in this electrolyte, showcasing the utility of (3,3-Dimethyloxan-2-yl)methanesulfonyl chloride in enhancing electrochemical applications (Su, Winnick, & Kohl, 2001).

Catalytic Sulfonylation Using Sulfonyl Chlorides

An efficient water-solvent method for p-toluenesulfonylation and methanesulfonylation of primary alcohols was developed. This method uses p-toluenesulfonyl chloride and methanesulfonyl chloride, showcasing the reagent's versatility in promoting catalytic sulfonylation reactions (Morita et al., 2005).

Material Science and Energy Applications

- Sodium Insertion into Vanadium Pentoxide: Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3. In this electrolyte, sodium can be reversibly intercalated into vanadium pentoxide films prepared via the sol–gel route, making it significant for battery technology and energy storage applications (Su, Winnick, & Kohl, 2001).

Atmospheric and Environmental Sciences

- OH-Radical-Induced Oxidation: Studies on the OH-radical-induced oxidation of methanesulfinic acid and the reactions of methanesulfonyl radical in the absence and presence of dioxygen have provided insights into atmospheric chemistry and the formation of secondary pollutants (Flyunt et al., 2001).

Safety and Hazards

This compound is classified as dangerous with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing its mist or vapors and using it only outdoors or in a well-ventilated area . It’s also recommended to wear protective clothing and eye protection when handling this compound .

Propriétés

IUPAC Name |

(3,3-dimethyloxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTGTFWDILZKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CS(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)